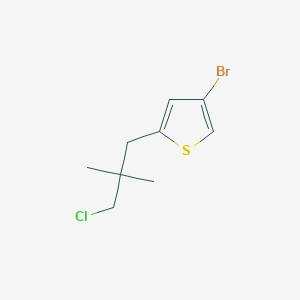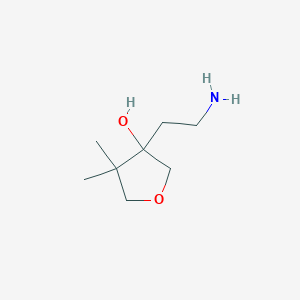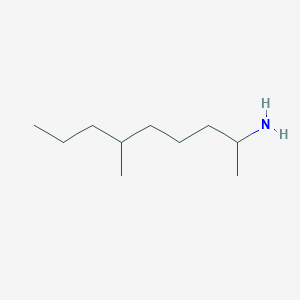
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. The compound features a pyrazolone core substituted with an aminopyridine and a fluorine atom, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions.
Substitution Reactions:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include:
Catalytic Hydrogenation: To reduce any nitro groups to amines.
Nucleophilic Substitution: Using cost-effective and scalable reagents.
Purification: Techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated intermediates and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Amines or reduced pyrazolone derivatives.
Substitution Products: Various substituted pyrazolones depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in diseases such as cancer or inflammation.
Material Science: Its unique chemical properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
- 6-Aminopyridin-3-ylboronic acid
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)
Comparison: 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of a pyrazolone core with an aminopyridine and a fluorine atom. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9FN4O |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
2-(6-aminopyridin-3-yl)-4-fluoro-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)6-2-3-7(11)12-4-6/h2-4,8H,1H3,(H2,11,12) |
Clave InChI |
WTHNMRODNLSYOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1F)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


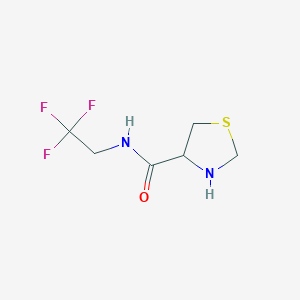

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
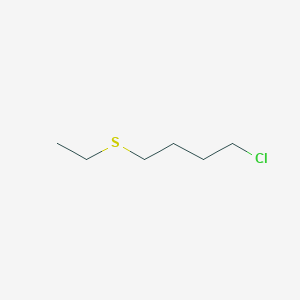
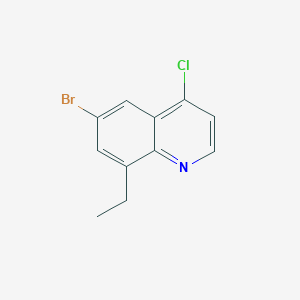
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)
![tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B13198807.png)
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
